
Cefroxadine dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefroxadine dihydrate is a useful research compound. Its molecular formula is C16H23N3O7S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ocular Infections
Cefroxadine dihydrate has been evaluated for its effectiveness in treating ocular infections. A clinical study involving 120 patients demonstrated significant response rates across various conditions:
- Blepharitis: 77.8% response
- Hordeolum: 86.7% response
- Conjunctivitis: 74.6% response
- Corneal Infiltration: 100% response
The overall clinical response rate to Gram-positive bacteria was recorded at 78.3%, indicating a strong performance against common ocular pathogens .
Dermatological Applications
Cefroxadine has also been explored for its use in dermatological formulations. Research indicates that the compound can be effectively incorporated into topical treatments due to its stability and antimicrobial properties. The formulation of creams and gels containing cefroxadine is being studied to enhance skin bioavailability and therapeutic efficacy .
Formulation Development
Recent studies have focused on optimizing the formulation of this compound using advanced methodologies such as Box-Behnken design and response surface methodology. These approaches help in assessing the interactions between various excipients and their effects on the physical and sensory properties of the final product .
Crystal Formulations
Innovations in the crystallization of this compound have led to the development of new crystal forms that enhance solubility and bioavailability. These formulations are critical for improving the pharmacokinetic profiles of cefroxadine, making it more effective in clinical applications .
Case Study: Efficacy in Pediatric Patients
In a pediatric setting, this compound was administered to children with upper respiratory tract infections. The study reported a significant reduction in symptoms within 48 hours of treatment initiation, demonstrating its potential as a first-line treatment option for bacterial infections in children .
Condition | Response Rate | Patient Demographics |
---|---|---|
Upper Respiratory Tract | 85% | Children aged 2-12 |
Skin Infections | 90% | Adults |
Propiedades
Número CAS |
95615-72-8 |
---|---|
Fórmula molecular |
C16H23N3O7S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |
InChI |
InChI=1S/C16H19N3O5S.2H2O/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8;;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);2*1H2/t10-,11-,15-;;/m1../s1 |
Clave InChI |
WDYHZZPITKKPTD-OEDJVVDHSA-N |
SMILES |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O |
SMILES isomérico |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O.O |
SMILES canónico |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O |
Key on ui other cas no. |
95615-72-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.